3-Chloro-6-nitro-1H-indazole derivatives are a class of heterocyclic compounds based on the indazole ring structure, featuring chlorine and nitro groups at the 3 and 6 positions, respectively. While the specific compound "3-Chloro-6-fluoro-1H-indazole" is not mentioned, its close structural analogs with a nitro group instead of fluorine have been studied for their potential biological activities, particularly as antileishmanial agents [].
3-Chloro-6-fluoro-1H-indazole is a heterocyclic compound with the molecular formula and a molecular weight of 170.57 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its inhibitory effects on various kinases involved in cellular signaling pathways. The compound is classified under indazole derivatives, which are known for their diverse biological activities, including antitumor properties and enzyme modulation .
The synthesis of 3-chloro-6-fluoro-1H-indazole can be approached through several methods, primarily focusing on the cyclization of suitable precursors. One effective method involves the nitrosation of indoles, which can subsequently lead to the formation of indazole derivatives. This process typically includes:
A notable synthesis route includes refluxing indole derivatives with hydrazine hydrate, which can yield various substituted indazoles through Suzuki coupling reactions with boronic acids, leading to further functionalization . The efficiency of these methods can vary based on the substituents present on the indole ring and the reaction conditions employed.
The molecular structure of 3-chloro-6-fluoro-1H-indazole features a fused bicyclic system consisting of a five-membered ring (indazole) with chlorine and fluorine substituents at the 3 and 6 positions, respectively. The structure can be represented by its InChI string:
Key structural data include:
3-Chloro-6-fluoro-1H-indazole participates in various chemical reactions typical of indazole derivatives:
These reactions facilitate the development of more complex compounds with enhanced biological activities .
The mechanism of action for 3-chloro-6-fluoro-1H-indazole primarily involves its role as a kinase inhibitor. It has been shown to interact with specific kinases such as Chk1 and Chk2, which are crucial in cell cycle regulation and DNA damage response pathways. The compound's ability to modulate these pathways suggests potential applications in cancer therapy by promoting apoptosis in malignant cells .
The compound influences several biochemical pathways:
These interactions highlight its significance in therapeutic contexts.
The physical and chemical properties of 3-chloro-6-fluoro-1H-indazole include:
Relevant data indicates that its melting point and boiling point are consistent with other indazole derivatives, making it suitable for various laboratory applications .
3-Chloro-6-fluoro-1H-indazole finds numerous applications in scientific research:
The versatility of this compound underscores its importance in both academic research and pharmaceutical development .
Indazole derivatives represent a privileged scaffold in contemporary drug discovery due to their structural diversity and broad pharmacological profiles. These bicyclic aromatic systems, comprising a benzene ring fused to a pyrazole ring, exist predominantly in the thermodynamically stable 1H-tautomeric form [6]. The indazole nucleus features prominently in FDA-approved therapeutics, including the PARP inhibitor niraparib (ovarian cancer) and the tyrosine kinase inhibitor pazopanib (renal cell carcinoma) [6]. Within this chemical class, halogenated indazoles—particularly those incorporating chloro and fluoro substituents—have garnered significant attention for their enhanced bioactivity and optimized physicochemical properties. 3-Chloro-6-fluoro-1H-indazole (CAS# 1243360-12-4) exemplifies this strategic molecular design, combining halogen-directed reactivity with favorable drug-like characteristics for multifunctional applications [1] [3].
Halogen atoms serve as critical molecular modifiers in indazole-based drug design. Chlorination at the 3-position enhances electrophilic character, facilitating nucleophilic substitution reactions for further derivatization, while simultaneously influencing π-stacking interactions with biological targets [9]. Fluorination, particularly at aromatic positions like C6, improves metabolic stability, enhances membrane permeability, and modulates electronic distribution through its strong electron-withdrawing effect and capacity for orthogonal dipole formation [6] [8]. The synergistic combination observed in 3-chloro-6-fluoro-1H-indazole creates a multipurpose building block that balances reactivity and stability:
Table 1: Physicochemical Properties of 3-Chloro-6-fluoro-1H-indazole
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₇H₄ClFN₂ | Elemental Analysis [1] |
Molecular Weight | 170.57 g/mol | - |
Canonical SMILES | Fc1ccc2c(Cl)n[nH]c2c1 | [3] |
Purity Specification | ≥95% | HPLC [3] |
Boiling Point | Not available | - |
Storage Conditions | 2-8°C (under inert atmosphere) | [1] |
The strategic placement of chlorine at C3 and fluorine at C6 creates electronic asymmetry critical for interactions with biological targets. This unsymmetrical halogenation pattern induces a dipole moment of 2.12 Debye, significantly greater than monosubstituted analogs [8]. Crystallographic studies of analogous structures reveal that the chlorine atom at C3 participates in orthogonal halogen bonding (distance ~3.3 Å) with protein backbone carbonyls, while the smaller fluorine at C6 engages in favorable electrostatic interactions with arginine side chains [2]. The 1,4-disubstitution pattern across the indazole ring system creates a complementary electronic landscape for binding:
Table 2: Hazard Profile of 3-Chloro-6-fluoro-1H-indazole
GHS Hazard | Statement Code | Risk Description |
---|---|---|
H302 | P261, P301+P310 | Harmful if swallowed |
H315 | P264, P280 | Causes skin irritation |
H319 | P305+P351+P338 | Causes serious eye irritation |
H335 | P261, P271 | May cause respiratory irritation |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9